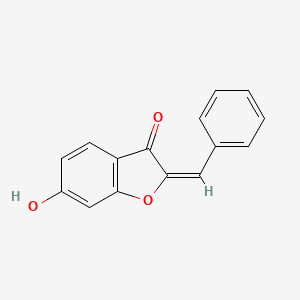
(2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 6-hydroxy-2,3-dihydro-1-benzofuran-3-one with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of 6-oxo-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one.
Reduction: Formation of 6-hydroxy-2-(phenylmethyl)-2,3-dihydro-1-benzofuran-3-one.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
6-hydroxy-2,3-dihydro-1-benzofuran-3-one: Lacks the phenylmethylidene group.
2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one: Lacks the hydroxyl group.
6-hydroxy-2-(phenylmethyl)-2,3-dihydro-1-benzofuran-3-one: Saturated version of the compound.
Uniqueness
(2E)-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both the hydroxyl and phenylmethylidene groups, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C15H10O3 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
(2E)-2-benzylidene-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-12-13(9-11)18-14(15(12)17)8-10-4-2-1-3-5-10/h1-9,16H/b14-8+ |
Clave InChI |
KDGIFQNPGMXJCY-RIYZIHGNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



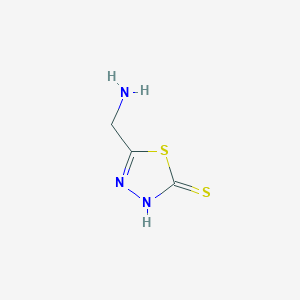
![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
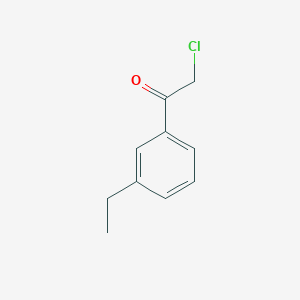
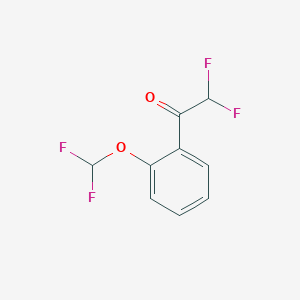
![3,5-dibromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13586488.png)


![8-(Trifluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B13586500.png)
![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)
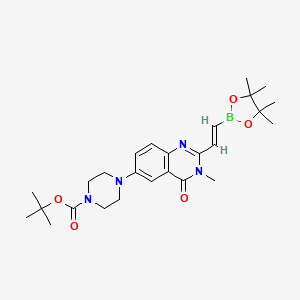
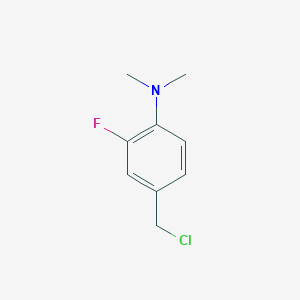
![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)

